molecular formula C9H12N3Na2O6PS B12077500 Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B12077500
M. Wt: 367.23 g/mol
InChI Key: LYJQBADFSZKQQM-UHFFFAOYSA-L
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Description

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one is a pyrimidine nucleoside analog characterized by a modified oxolane (tetrahydrofuran) ring. The structure includes:

  • A pyrimidin-2-one base with a 4-amino substituent.
  • A dioxidophosphinothioyloxymethyl group at position 5 of the oxolane ring, conferring unique phosphorothioate properties.
  • A 4-hydroxy group on the oxolane ring.
  • A disodium counterion, enhancing aqueous solubility for pharmaceutical applications.

Its phosphorothioate moiety may improve metabolic stability compared to unmodified nucleosides .

Properties

IUPAC Name

disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQBADFSZKQQM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one involves the reaction of deoxycytidine monophosphate with a phosphorothioate group. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one is a complex chemical with potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article will explore its scientific research applications, supported by data tables and documented case studies.

Antiviral Activity

Research has indicated that compounds similar to Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one can exhibit antiviral properties. For instance, derivatives of pyrimidine have been studied for their effectiveness against viral infections, including HIV and Hepatitis C. The presence of the phosphinothioate group may enhance this activity by interacting with viral enzymes.

Anticancer Properties

Studies have shown that certain pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one may share these properties, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The phosphinothioate component suggests potential as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways, which could be leveraged in drug design.

Case Study 1: Antiviral Screening

In a study examining the antiviral properties of pyrimidine derivatives, a compound structurally similar to Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one was tested against various viruses. The results indicated significant inhibition of viral replication, suggesting that modifications to the core structure could enhance efficacy.

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the anticancer potential of pyrimidine-based compounds. The compound showed promising results in inhibiting cell proliferation in several cancer cell lines, particularly those resistant to conventional therapies. This highlights the need for further exploration of its mechanisms of action.

Case Study 3: Enzyme Interaction Studies

A detailed investigation into enzyme inhibition revealed that compounds containing phosphinothioate groups effectively inhibited specific kinases involved in cancer progression. This supports the hypothesis that Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one could serve as a lead compound for developing targeted therapies.

Mechanism of Action

The mechanism of action of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one involves the competitive inhibition of viral DNA polymerase. By obstructing the viral DNA synthesis, the compound prevents the replication of the virus, thereby reducing the viral load in infected cells. This mechanism targets the viral DNA synthesis pathway, making it effective against a wide range of viruses.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Weight CAS Number Therapeutic Use
Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one 5-(dioxidophosphinothioyloxymethyl), 4-hydroxy, disodium salt Data not found Not listed Research stage
Gemcitabine () 3,3-difluoro, 4-hydroxy, 5-(hydroxymethyl) 263.2 95058-81-4 Anticancer (NSCLC)
Zalcitabine (ddC) () 5-(hydroxymethyl), dideoxy 211.2 7481-89-2 Antiviral (HIV)
Lamivudine () Oxathiolane ring (sulfur at position 1'), 3'-thia substitution 229.3 134678-17-4 Antiviral (HIV/HBV)
5-hmdC () 5-(hydroxymethyl) on cytosine, 4-hydroxy oxolane 257.2 7226-77-9 Epigenetic research

Key Observations:

Backbone Modifications: The target compound’s dioxidophosphinothioyloxymethyl group distinguishes it from analogs like gemcitabine (difluoro) and zalcitabine (dideoxy). This modification may enhance resistance to enzymatic degradation or alter nucleotide incorporation . Lamivudine’s oxathiolane ring (replacing oxygen with sulfur) improves antiviral specificity by mimicking natural nucleosides more effectively .

Therapeutic Applications :

  • Gemcitabine’s difluoro substitution stabilizes the molecule against deamination, prolonging its anticancer activity .
  • Zalcitabine (ddC) lacks a 3'-hydroxyl group, terminating DNA chain elongation in HIV reverse transcription .

Solubility and Bioavailability :

  • The disodium salt in the target compound likely improves water solubility, similar to cytarabine (Ara-C), a related nucleoside with a sodium counterion .

Pharmacological and Mechanistic Insights

Table 2: Mechanistic Comparison

Compound Mechanism of Action Resistance Issues Clinical Challenges
Target Compound Putative: Incorporation into DNA/RNA, inhibition of polymerases Potential resistance via altered phosphorylation Limited bioavailability data
Gemcitabine Inhibits DNA synthesis via dFdCTP incorporation; ribonucleotide reductase inhibition Deamination by cytidine deaminase Myelosuppression, neuropathy
Zalcitabine Chain termination in HIV reverse transcription Mitochondrial toxicity Peripheral neuropathy, pancreatitis
Lamivudine Competes with dCTP for incorporation into viral DNA HBV resistance (rtM204V/I mutations) HBV flare-ups upon discontinuation

Key Findings:

  • Toxicity Profile : Zalcitabine’s mitochondrial toxicity contrasts with lamivudine’s safer profile, highlighting the impact of structural modifications (e.g., sulfur substitution) on tolerability .

Biological Activity

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one is a complex compound belonging to the pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and a phosphinothioate moiety. These structural elements contribute to its pharmacological properties.

Biological Activity Overview

Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activities of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one are summarized below.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
16MCF-70.09 ± 0.0085
16A5490.03 ± 0.0056
16Colo-2050.01 ± 0.074

These results suggest that modifications in the chemical structure can enhance anticancer activity significantly .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens, including Gram-positive and Gram-negative bacteria. A study on synthesized pyrimidine derivatives showed improved activity with electron-withdrawing groups:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2S. aureus12 µg/mL
11A. niger8 µg/mL

These findings indicate that structural modifications can lead to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one have shown potential in reducing inflammation markers in vitro.

The biological activity of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, similar to other antifolate agents like pemetrexed .
  • Cell Cycle Arrest : Evidence suggests that certain pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies

Recent studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one showed a significant reduction in tumor size among participants with advanced non-small cell lung cancer.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli, showcasing its potential as an antimicrobial agent .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

  • Reverse-phase HPLC with UV detection (e.g., 268 nm wavelength) is optimal for quantifying purity, as validated for structurally related nucleoside analogs like gemcitabine .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms stereochemistry and functional groups. For example, the oxolan ring’s hydroxyl and phosphinothioyl groups produce distinct shifts in ¹H and ³¹P spectra .
  • High-resolution mass spectrometry (HR-MS) verifies molecular weight and fragmentation patterns, critical for distinguishing between sodium salt forms and free acids .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct pH-dependent stability studies (pH 1–9) using buffered solutions at 37°C, followed by HPLC analysis at timed intervals to monitor degradation products (e.g., deamination or hydrolysis of the phosphinothioyl group) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, which informs storage conditions and formulation design .

Q. What synthetic routes are reported for analogous nucleoside phosphonates?

Methodological Answer:

  • Stereoselective glycosylation : Use protected ribose derivatives coupled with pyrimidine bases, followed by phosphorylation with dioxidophosphinothioyl reagents. A patented method for a similar fluorinated nucleoside involves enzymatic resolution to achieve enantiopurity .
  • Sodium salt formation : Neutralize the free acid form with sodium hydroxide under anhydrous conditions, as described in gemcitabine hydrochloride synthesis .

Advanced Research Questions

Q. How can intracellular activation pathways be studied for this prodrug compared to other nucleoside analogs?

Methodological Answer:

  • Radiolabeled tracing : Incorporate ³H or ¹⁴C isotopes into the nucleoside backbone to track phosphorylation by kinases (e.g., deoxycytidine kinase) and incorporation into DNA/RNA in cell cultures .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify mono-, di-, and triphosphate metabolites in cell lysates, comparing metabolic rates to gemcitabine or cytarabine .

Q. What experimental strategies address conflicting data on the compound’s enzymatic selectivity?

Methodological Answer:

  • Competitive inhibition assays : Compare IC₅₀ values against purified DNA/RNA polymerases (e.g., human Pol δ vs. viral reverse transcriptase) to clarify substrate specificity .
  • Crystallographic studies : Resolve enzyme-cofactor complexes (e.g., with DNA polymerases) to identify binding interactions, leveraging fragment-screening methodologies .

Q. How can researchers design studies to evaluate resistance mechanisms in cancer cells?

Methodological Answer:

  • CRISPR-Cas9 knockout screens : Target genes implicated in nucleoside transport (e.g., SLC28/29 families) or activation (e.g., deoxycytidine kinase) to identify resistance drivers .
  • In vivo xenograft models : Compare tumor regression in SCID mice with/without siRNA knockdown of resistance markers, using protocols validated for gemcitabine .

Q. What computational approaches predict the compound’s interaction with metabolic enzymes?

Methodological Answer:

  • Molecular docking simulations : Model the compound’s binding to deoxycytidine kinase or cytidine deaminase using software like AutoDock Vina, referencing crystal structures (PDB: 1P62 for human deoxycytidine kinase) .
  • MD simulations : Assess conformational stability of the phosphinothioyl group in aqueous vs. lipid bilayer environments to predict membrane permeability .

Q. How can the compound’s pharmacokinetic profile be optimized for enhanced bioavailability?

Methodological Answer:

  • Prodrug derivatization : Synthesize lipophilic esters (e.g., 5’-O-valyl) to improve intestinal absorption, with in vitro permeability assays (Caco-2 cell monolayers) .
  • Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to prolong half-life, validated for gemcitabine delivery in NSCLC models .

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